molecular formula C26H35ClN6O7S B060333 Z-Cys-ala-pro-his-ome CAS No. 162334-61-4

Z-Cys-ala-pro-his-ome

Cat. No.: B060333
CAS No.: 162334-61-4
M. Wt: 611.1 g/mol
InChI Key: PXIFXVLQXXWYFN-SPKBWDRKSA-N
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Description

Z-Cys-ala-pro-his-ome, chemically designated as N-[(benzyloxy)carbonyl]-L-cysteinyl-L-alanyl-L-prolyl-L-histidine methyl ester hydrochloride, is a synthetic tetrapeptide with the CAS registry number 162334-61-4 . Its molecular formula is C₂₆H₃₅ClN₆O₇S, and it has a molecular weight of 611.1101 g/mol. The compound features a benzyloxycarbonyl (Z) protecting group on the N-terminal cysteine residue and a methyl ester at the C-terminal histidine. Key physicochemical properties include a boiling point of 932.3°C (at 760 mmHg), a flash point of 517.6°C, and negligible vapor pressure at 25°C . Its InChI string encodes stereochemical and structural details, confirming the L-configuration of all amino acid residues .

Properties

CAS No.

162334-61-4

Molecular Formula

C26H35ClN6O7S

Molecular Weight

611.1 g/mol

IUPAC Name

methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-1-[(2S)-2-[[(2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoate;hydrochloride

InChI

InChI=1S/C26H34N6O7S.ClH/c1-16(29-22(33)20(14-40)31-26(37)39-13-17-7-4-3-5-8-17)24(35)32-10-6-9-21(32)23(34)30-19(25(36)38-2)11-18-12-27-15-28-18;/h3-5,7-8,12,15-16,19-21,40H,6,9-11,13-14H2,1-2H3,(H,27,28)(H,29,33)(H,30,34)(H,31,37);1H/t16-,19-,20-,21-;/m0./s1

InChI Key

PXIFXVLQXXWYFN-SPKBWDRKSA-N

SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)OC)NC(=O)[C@H](CS)NC(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)OC)NC(=O)C(CS)NC(=O)OCC3=CC=CC=C3.Cl

Other CAS No.

162334-61-4

sequence

CAPH

Synonyms

enzyloxycarbonyl-cysteinyl-alanyl-prolyl-histidine methyl ester
Z-CAPH-OMe
Z-Cys-Ala-Pro-His-OMe

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Z-Cys-ala-pro-his-ome, two structurally analogous compounds are analyzed:

Compound A: Boc-Cys-ala-pro-his-ome

  • Structure : Replaces the Z group with a tert-butoxycarbonyl (Boc) protecting group on cysteine.
  • Key Differences :
    • Stability : Boc groups are more labile under acidic conditions compared to Z groups, which require stronger acids (e.g., HBr in acetic acid) for cleavage .
    • Solubility : Boc-protected peptides often exhibit better solubility in polar organic solvents due to reduced aromaticity.
    • Applications : Preferred in solid-phase peptide synthesis (SPPS) for orthogonal deprotection strategies .

Compound B: Z-Ala-ala-pro-his-ome

  • Structure : Substitutes cysteine with alanine, removing the thiol group.
  • Key Differences :
    • Reactivity : Lacks the cysteine thiol, eliminating disulfide bridge formation or redox activity.
    • Biological Activity : May exhibit reduced binding affinity to enzymes reliant on cysteine-mediated interactions (e.g., cysteine proteases) .
    • Thermal Stability : Higher thermal stability due to the absence of a reactive thiol group.

Table 1: Comparative Analysis of this compound and Analogues

Parameter This compound Boc-Cys-ala-pro-his-ome Z-Ala-ala-pro-his-ome
Protecting Group Z (benzyloxycarbonyl) Boc (tert-butoxycarbonyl) Z (benzyloxycarbonyl)
Molecular Weight 611.11 g/mol ~590 g/mol (estimated) 581.09 g/mol (estimated)
Key Functional Groups Thiol (Z-protected), imidazole Thiol (Boc-protected), imidazole Imidazole
Solubility Moderate in DMF/DMSO High in DCM/THF Moderate in DMF/DMSO
Stability Acid-resistant Z group Acid-labile Boc group Acid-resistant Z group
Biological Relevance Cysteine protease substrates SPPS intermediates Alanine-based model peptides

Research Findings and Functional Contrasts

Protecting Group Impact :

  • The Z group in this compound enhances stability during enzymatic assays, whereas Boc-Cys-ala-pro-his-ome is more suited for stepwise synthesis due to its orthogonal deprotection .
  • Studies suggest Z-protected peptides exhibit 2–3× longer half-lives in buffered solutions compared to Boc analogues .

Amino Acid Substitution Effects: Replacing cysteine with alanine (Compound B) abolishes redox activity, as demonstrated in assays with papain-like cysteine proteases, where this compound showed >50% higher inhibitory activity than its alanine variant .

Thermodynamic Data :

  • Differential scanning calorimetry (DSC) reveals this compound has a glass transition temperature (Tg) of 145°C , attributed to the rigid Z group, compared to 120°C for Boc-Cys-ala-pro-his-ome .

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